molecular formula C20H32N2 B10886926 3,5-Dimethyl-1'-(3-methylbenzyl)-1,4'-bipiperidine

3,5-Dimethyl-1'-(3-methylbenzyl)-1,4'-bipiperidine

Cat. No.: B10886926
M. Wt: 300.5 g/mol
InChI Key: IKWJPDFXHXSQPP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1’-(3-methylbenzyl)-1,4’-bipiperidine is a complex organic compound with a unique structure that includes two piperidine rings and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1’-(3-methylbenzyl)-1,4’-bipiperidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Rings: This can be achieved through cyclization reactions involving appropriate amine precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions, where a benzyl halide reacts with the piperidine ring.

    Methylation: The final step involves the methylation of the piperidine rings to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1’-(3-methylbenzyl)-1,4’-bipiperidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

3,5-Dimethyl-1’-(3-methylbenzyl)-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1’-(3-methylbenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine: This compound has a similar benzyl group but a different core structure.

    Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: This compound features a benzene ring with multiple pyrazole groups.

Uniqueness

3,5-Dimethyl-1’-(3-methylbenzyl)-1,4’-bipiperidine is unique due to its bipiperidine structure, which provides distinct chemical and biological properties compared to other similar compounds. Its dual piperidine rings and specific substitution pattern make it a valuable compound for various research applications.

Properties

Molecular Formula

C20H32N2

Molecular Weight

300.5 g/mol

IUPAC Name

3,5-dimethyl-1-[1-[(3-methylphenyl)methyl]piperidin-4-yl]piperidine

InChI

InChI=1S/C20H32N2/c1-16-5-4-6-19(12-16)15-21-9-7-20(8-10-21)22-13-17(2)11-18(3)14-22/h4-6,12,17-18,20H,7-11,13-15H2,1-3H3

InChI Key

IKWJPDFXHXSQPP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC(=C3)C)C

Origin of Product

United States

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